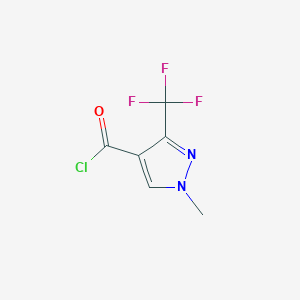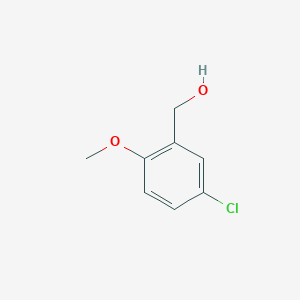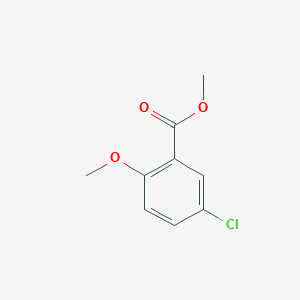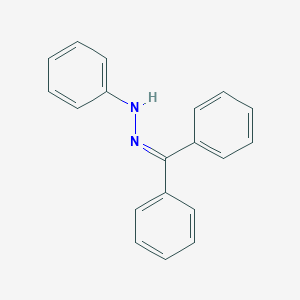
Carbonyl selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyl selenide, also known as selenium carbonyl, is a chemical compound with the formula SeCO. It is a colorless gas with a pungent odor and is highly toxic. Carbonyl selenide is an intermediate in the synthesis of organoselenium compounds and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of carbonyl selenide is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic centers in biological molecules. This reaction can lead to the formation of covalent bonds between carbonyl selenide and biological molecules, resulting in changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Carbonyl selenide has been shown to have biochemical and physiological effects on various biological systems. In vitro studies have shown that carbonyl selenide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and can modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbonyl selenide has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful for the synthesis of organoCarbonyl selenide compounds. However, its toxicity and pungent odor make it difficult to handle, requiring specialized equipment and procedures to ensure safety.
Direcciones Futuras
There are several future directions for research on carbonyl selenide. One area of interest is the development of new methods for the synthesis of organoCarbonyl selenide compounds using carbonyl selenide. Another area of interest is the investigation of the mechanism of action of carbonyl selenide and its potential therapeutic applications. Additionally, the toxicity of carbonyl selenide needs to be further studied to ensure safe handling and use in scientific research.
Métodos De Síntesis
Carbonyl selenide can be synthesized by the reaction of Carbonyl selenide powder with carbon monoxide gas at high temperatures. The reaction produces a mixture of carbonyl selenide and Carbonyl selenide dioxide. The mixture is then separated by distillation to obtain pure carbonyl selenide.
Aplicaciones Científicas De Investigación
Carbonyl selenide is used in various scientific research applications, including the synthesis of organoCarbonyl selenide compounds, which have been found to have potential therapeutic applications. OrganoCarbonyl selenide compounds are known for their antioxidant properties and have been studied for their potential use in cancer treatment and prevention.
Propiedades
Número CAS |
1603-84-5 |
|---|---|
Nombre del producto |
Carbonyl selenide |
Fórmula molecular |
COSe |
Peso molecular |
106.98 g/mol |
InChI |
InChI=1S/COSe/c2-1-3 |
Clave InChI |
RQZJHKMUYSXABM-UHFFFAOYSA-N |
SMILES |
C(=O)=[Se] |
SMILES canónico |
C(=O)=[Se] |
Otros números CAS |
1603-84-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
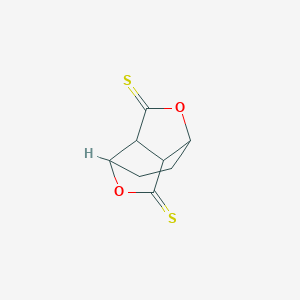
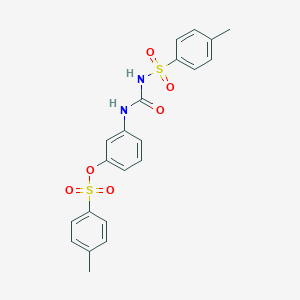
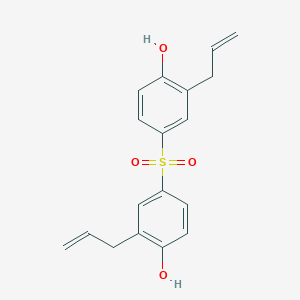
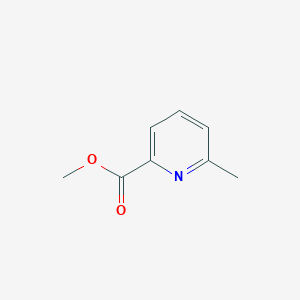
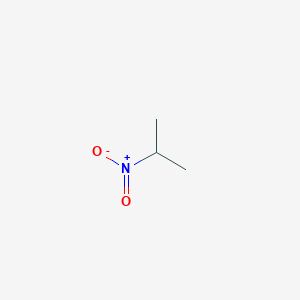
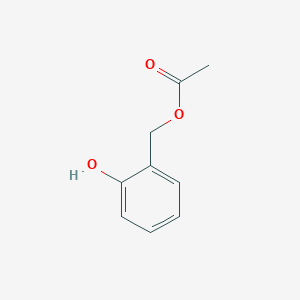
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
